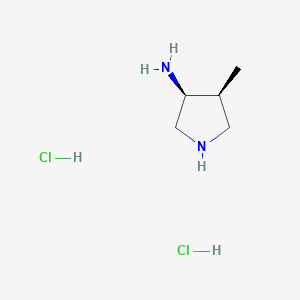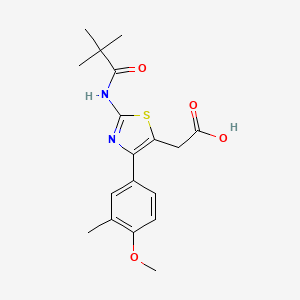
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with an amino group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by the introduction of the amino and difluorophenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions. The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorinated aromatic compounds as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, anhydrides, or isocyanates for amide formation.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides, ureas, or other substituted products.
科学的研究の応用
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and difluorophenyl groups can enhance binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-(4-Amino-5-phenyl-1H-pyrazol-1-yl)ethanol: Lacks the difluorophenyl group, which may result in different biological activity.
2-(4-Amino-5-(2,6-dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Contains chlorine instead of fluorine, potentially altering its reactivity and properties.
Uniqueness
The presence of the difluorophenyl group in 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H11F2N3O |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
2-[4-amino-5-(2,6-difluorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11F2N3O/c12-7-2-1-3-8(13)10(7)11-9(14)6-15-16(11)4-5-17/h1-3,6,17H,4-5,14H2 |
InChIキー |
QNPWAFFUQPSPHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=NN2CCO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11797629.png)

![4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11797643.png)
![4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B11797648.png)










